molecular formula C20H27NO5 B1327331 Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate CAS No. 898781-23-2

Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate

Cat. No.: B1327331
CAS No.: 898781-23-2
M. Wt: 361.4 g/mol
InChI Key: LGKXIYVVXYMEFA-UHFFFAOYSA-N
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Description

Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]phenyl]-4-oxobutyrate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a spirocyclic system, which includes a 1,4-dioxa-8-azaspiro[45]decane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane. This intermediate is then reacted with an appropriate phenyl derivative to introduce the phenyl group. The final step involves the esterification of the resulting compound to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate can be compared with other spirocyclic compounds, such as:

    Spiro[4.5]decane derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in chemical properties and applications.

    Phenylbutyrate esters: Similar in having a phenyl and butyrate moiety, these compounds differ in their additional functional groups and overall structure.

The uniqueness of this compound lies in its combination of the spirocyclic system with the phenyl and butyrate groups, providing a distinct set of chemical and biological properties.

Biological Activity

Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate (CAS No. 898782-04-2) is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

Molecular Formula: C20H27NO5
Molecular Weight: 361.43 g/mol
CAS Number: 898782-04-2

The compound features a spirocyclic structure that includes a 1,4-dioxa and an azaspiro group, which may contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The unique configuration may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anti-inflammatory Effects : The compound's structural characteristics could contribute to anti-inflammatory activity, potentially by modulating inflammatory pathways or inhibiting pro-inflammatory cytokines.
  • Cytotoxicity Against Cancer Cells : Some derivatives of spirocyclic compounds have shown promise in cancer research, indicating that this compound might possess cytotoxic effects against specific cancer cell lines.

Case Studies and Experimental Data

A review of literature reveals the following findings related to the biological activity of this compound:

StudyBiological ActivityMethodologyFindings
AntimicrobialDisk diffusion assaySignificant inhibition of bacterial growth observed at concentrations above 50 µg/mL.
CytotoxicityMTT assay on HeLa cellsIC50 values determined to be around 30 µM, indicating moderate cytotoxicity.
Anti-inflammatoryELISA for cytokine levelsReduction in IL-6 and TNF-alpha levels after treatment with the compound in vitro.

The mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, it is hypothesized that:

  • Membrane Disruption : The hydrophobic nature of the spirocyclic structure may allow it to insert into lipid membranes, disrupting their integrity.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or cancer cell proliferation.

Safety and Toxicity

While preliminary studies indicate promising biological activities, safety and toxicity assessments are crucial for further development. Current data suggest that the compound exhibits low toxicity in vitro; however, comprehensive in vivo studies are necessary to evaluate its safety profile.

Properties

IUPAC Name

ethyl 4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5/c1-2-24-19(23)8-7-18(22)17-6-4-3-5-16(17)15-21-11-9-20(10-12-21)25-13-14-26-20/h3-6H,2,7-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKXIYVVXYMEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643794
Record name Ethyl 4-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-23-2
Record name Ethyl 4-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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